molecular formula C25H22N2O2S B4069398 6-(4-Methoxyphenyl)-2-[(2-oxocyclohexyl)sulfanyl]-4-phenylpyridine-3-carbonitrile

6-(4-Methoxyphenyl)-2-[(2-oxocyclohexyl)sulfanyl]-4-phenylpyridine-3-carbonitrile

Cat. No.: B4069398
M. Wt: 414.5 g/mol
InChI Key: QWPWOTKXAAPGME-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-[(2-oxocyclohexyl)sulfanyl]-4-phenylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an oxocyclohexylsulfanyl group, and a phenylpyridine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-2-[(2-oxocyclohexyl)sulfanyl]-4-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and ketones.

    Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl halide in a nucleophilic substitution reaction.

    Attachment of the Oxocyclohexylsulfanyl Group: This step can be achieved through a thiol-ene reaction, where the oxocyclohexyl group is introduced via a thiol intermediate.

    Final Assembly: The final step involves the coupling of the phenyl group to the pyridine core through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-(4-Methoxyphenyl)-2-[(2-oxocyclohexyl)sulfanyl]-4-phenylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-2-[(2-oxocyclohexyl)sulfanyl]-4-phenylpyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The methoxyphenyl and oxocyclohexylsulfanyl groups may play a role in binding to these targets, while the pyridine core may facilitate the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Methoxyphenyl)-2-[(2-oxocyclohexyl)sulfanyl]-4-phenylpyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    6-(4-Methoxyphenyl)-2-[(2-oxocyclohexyl)sulfanyl]-4-phenylpyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    6-(4-Methoxyphenyl)-2-[(2-oxocyclohexyl)sulfanyl]-4-phenylpyridine-3-methyl: Similar structure but with a methyl group instead of a carbonitrile group.

Uniqueness

The uniqueness of 6-(4-Methoxyphenyl)-2-[(2-oxocyclohexyl)sulfanyl]-4-phenylpyridine-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-(2-oxocyclohexyl)sulfanyl-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2S/c1-29-19-13-11-18(12-14-19)22-15-20(17-7-3-2-4-8-17)21(16-26)25(27-22)30-24-10-6-5-9-23(24)28/h2-4,7-8,11-15,24H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPWOTKXAAPGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SC4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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